molecular formula C23H25N3O4 B12188288 N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B12188288
M. Wt: 407.5 g/mol
InChI Key: FIGWUIVEPVXTCS-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic compound featuring a pyridoindole core linked to a substituted phenyl group via a butanamide bridge. The 2,4-dimethoxyphenyl substituent introduces electron-donating groups that influence the compound’s electronic profile, solubility, and interactions with biological targets.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C23H25N3O4/c1-29-15-7-8-20(21(13-15)30-2)25-22(27)9-10-23(28)26-12-11-19-17(14-26)16-5-3-4-6-18(16)24-19/h3-8,13,24H,9-12,14H2,1-2H3,(H,25,27)

InChI Key

FIGWUIVEPVXTCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the pyridoindole core, which can be synthesized through a Pomeranz–Fritsch–Bobbitt cyclization . This method involves the cyclization of an appropriate precursor under acidic conditions to form the tetrahydroisoquinoline structure.

Next, the dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated dimethoxybenzene derivative and a suitable nucleophile. The final step involves the formation of the butanamide chain, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

  • Structural Differences : The 4-iodophenyl group replaces the 2,4-dimethoxyphenyl, and an additional 8-methoxy group is present on the pyridoindole core.
  • Molecular Properties :
    • Higher molecular weight (503.34 g/mol vs. ~449 g/mol for the target compound, estimated).
    • Increased lipophilicity due to the iodine atom (logP ~3.5 vs. ~2.8 for dimethoxy).
  • Biological Implications : The iodine’s bulkiness may hinder membrane permeability but enhance halogen bonding in target interactions .

4-Oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(1,3-thiazol-2-yl)butanamide

  • Structural Differences : A thiazole ring replaces the dimethoxyphenyl group.
  • Molecular Properties :
    • Lower molecular weight (362.42 g/mol vs. ~449 g/mol).
    • Enhanced hydrogen-bonding capacity due to thiazole’s nitrogen and sulfur atoms.
  • Biological Implications : Thiazole-containing compounds often exhibit improved antimicrobial activity due to polar interactions with bacterial enzymes .

Modifications to the Pyridoindole Core

N-(4-Ethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

  • Structural Differences : The pyridoindole core is replaced with an isoindole-1,3-dione moiety.
  • Molecular Properties :
    • Increased polarity due to the electron-withdrawing dioxo groups (logP ~1.5 vs. ~2.8).
  • Biological Implications : Isoindole diones are associated with kinase inhibition but may reduce blood-brain barrier penetration due to higher polarity .

Functional Group Additions

N-(4-{[(3R)-3-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-1-piperidinyl]carbonyl}phenyl)-4-(dimethylamino)butanamide

  • Structural Differences: A piperidine-linked pyrimidine-indole group and dimethylamino substituent are added.
  • Molecular Properties: Significantly higher molecular weight (~600 g/mol vs. ~449 g/mol). Basic dimethylamino group improves solubility in acidic environments.
  • Biological Implications : Such modifications enhance selectivity for receptors like serotonin or dopamine transporters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity
Target Compound C₂₃H₂₅N₃O₄ (est.) ~449 2,4-Dimethoxyphenyl High lipophilicity; potential CNS activity
N-(4-Iodophenyl)-4-(8-methoxy-pyridoindolyl)butanamide C₂₂H₂₂IN₃O₃ 503.34 4-Iodophenyl, 8-methoxy Halogen bonding; antimicrobial activity
N-(1,3-Thiazol-2-yl)-4-(pyridoindolyl)butanamide C₁₈H₁₈N₄O₂S 362.42 Thiazole Antimicrobial; hydrogen-bonding capacity
N-(4-Ethoxyphenyl)-4-(isoindole-dione)butanamide C₂₀H₂₀N₂O₄ 352.39 Isoindole-1,3-dione, 4-ethoxyphenyl Kinase inhibition; low logP

Research Findings and Implications

  • Electronic Effects : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, stabilizing the amide bond and enhancing resonance. This contrasts with electron-withdrawing groups (e.g., nitro in ), which increase acidity but reduce bioavailability .
  • Solubility vs. Permeability : The dimethoxy groups balance moderate lipophilicity (logP ~2.8) for membrane permeability while retaining partial aqueous solubility, unlike highly polar analogs (e.g., isoindole diones) .
  • Biological Targets : Pyridoindole derivatives often interact with DNA topoisomerases or neurotransmitter receptors. The target compound’s dimethoxy groups may favor interactions with aromatic residues in enzyme active sites .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of derivatives known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C₃₈H₃₆N₆O₇
  • Molecular Mass : 688.73 g/mol
  • CAS Registry Number : 849675-66-7

The structure features a pyridoindole moiety and a butanamide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. The following findings summarize key research:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is believed to be mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • Case Studies :
    • A study demonstrated that derivatives of tetrahydrocarbolines showed significant cytotoxicity against human cancer cell lines with IC₅₀ values ranging from 1 to 10 µM .
    • Another investigation found that similar compounds disrupted mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In Vitro Studies :
    • A series of related tetrahydrocarboline derivatives were tested against various pathogens. One derivative exhibited a minimum inhibitory concentration (MIC) of 0.1 µg/mL against Fusarium species, indicating strong antifungal properties .
    • In another study, derivatives were effective against Staphylococcus aureus with MIC values indicating significant antibacterial activity without cytotoxic effects on human cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent Effect on Activity
Dimethoxy groupsEnhance lipophilicity and cellular uptake
Butanamide linkageCritical for binding affinity
Pyridoindole coreEssential for anticancer activity

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